

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzamide

Cat. No.: B176619

[Get Quote](#)

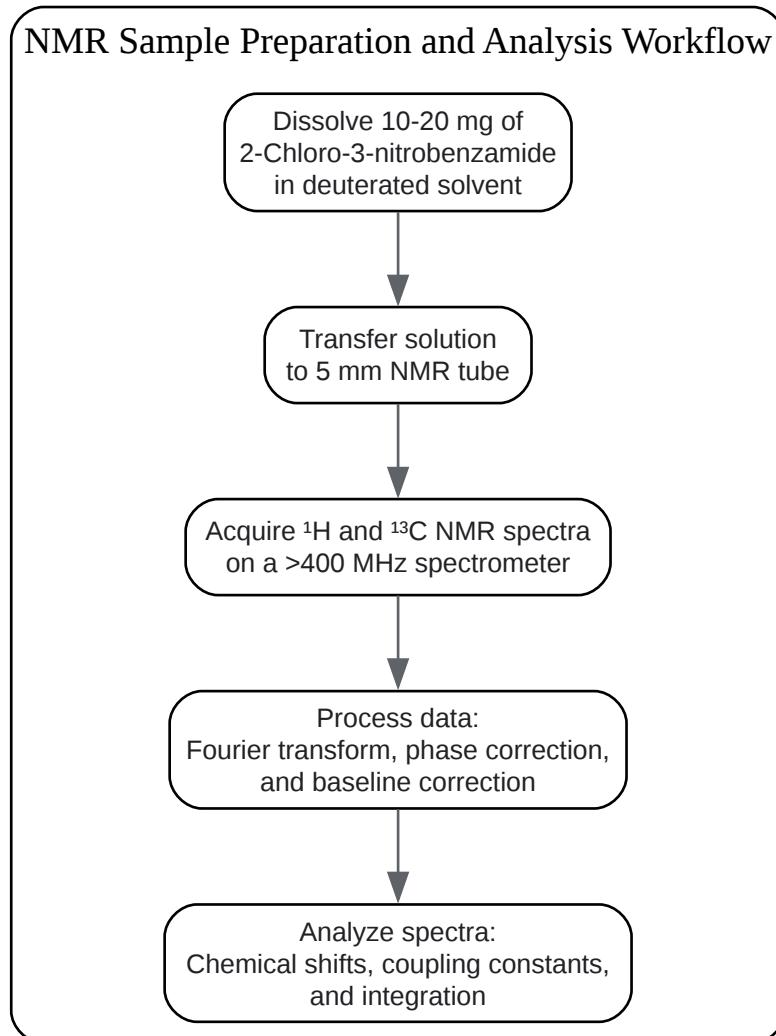
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for **2-Chloro-3-nitrobenzamide**, a key intermediate in various synthetic pathways. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but the rationale behind the expected spectral features, empowering researchers to confidently identify and characterize this molecule.

While a comprehensive public database of the complete experimental spectra for **2-Chloro-3-nitrobenzamide** is not readily available, this guide synthesizes predicted data based on the well-established principles of spectroscopy and by drawing parallels with structurally similar compounds. The presented data and interpretations are grounded in authoritative sources and provide a robust framework for the analysis of this and related molecules.

Molecular Structure and Key Features

2-Chloro-3-nitrobenzamide possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and chloro groups, combined with the amide functionality, significantly influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes and mass spectrometric fragmentation.


Caption: Molecular structure of **2-Chloro-3-nitrobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Chloro-3-nitrobenzamide**, both ^1H and ^{13}C NMR will provide unambiguous evidence for its constitution.

Proposed Experimental Protocol: NMR

A sample of **2-Chloro-3-nitrobenzamide** (10-20 mg) would be dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

[Click to download full resolution via product page](#)

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

Proton Assignment	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	8.2 - 8.4	Doublet of Doublets	~8.0, ~1.5
H-5	7.9 - 8.1	Triplet	~8.0
H-4	7.7 - 7.9	Doublet of Doublets	~8.0, ~1.5
-CONH ₂	7.5 - 8.0 (broad)	Singlet	-

Expert Interpretation:

- The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electron-withdrawing nitro and chloro groups.
- H-6 is expected to be the most deshielded proton due to its proximity to both the nitro group and the amide carbonyl. It will appear as a doublet of doublets due to coupling with H-5 (ortho, $J \approx 8.0$ Hz) and H-4 (meta, $J \approx 1.5$ Hz).
- H-5 will appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6 ($J \approx 8.0$ Hz).
- H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets, coupling with H-5 (ortho, $J \approx 8.0$ Hz) and H-6 (meta, $J \approx 1.5$ Hz).
- The amide protons often exchange with trace amounts of water in the solvent, leading to a broad signal. Their chemical shift can also be temperature-dependent.

This predicted pattern is consistent with spectroscopic data available for similar substituted benzamides and nitroaromatic compounds.[\[1\]](#)[\[2\]](#)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the amide carbonyl carbon.

Carbon Assignment	Predicted Chemical Shift (δ , ppm) in DMSO- d_6
C=O (Amide)	165 - 168
C-3 (C-NO ₂)	148 - 151
C-1 (C-CONH ₂)	135 - 138
C-2 (C-Cl)	132 - 135
C-5	130 - 133
C-6	128 - 131
C-4	124 - 127

Expert Interpretation:

- The amide carbonyl carbon is expected to be the most downfield signal, which is characteristic for this functional group.[3]
- The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3) will be significantly deshielded. The carbon bearing the nitro group (C-3) is predicted to be the most downfield of the aromatic carbons.
- The quaternary carbon attached to the amide group (C-1) will also be deshielded.
- The remaining aromatic carbons (C-4, C-5, C-6) will appear in the typical aromatic region, with their precise chemical shifts influenced by the combined electronic effects of the substituents. These predictions are based on established substituent effects in benzene rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Chloro-3-nitrobenzamide** will be characterized by strong absorptions corresponding to the amide and nitro groups.

Proposed Experimental Protocol: IR

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) spectroscopy. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H (Amide)	Symmetric & Asymmetric Stretch	3400 - 3200 (two bands)
C-H (Aromatic)	Stretch	3100 - 3000
C=O (Amide I)	Stretch	1680 - 1650
N-H (Amide II)	Bend	1650 - 1620
C=C (Aromatic)	Stretch	1600 - 1450
NO ₂	Asymmetric Stretch	1550 - 1520
NO ₂	Symmetric Stretch	1360 - 1330
C-N	Stretch	1300 - 1200
C-Cl	Stretch	800 - 600

Expert Interpretation:

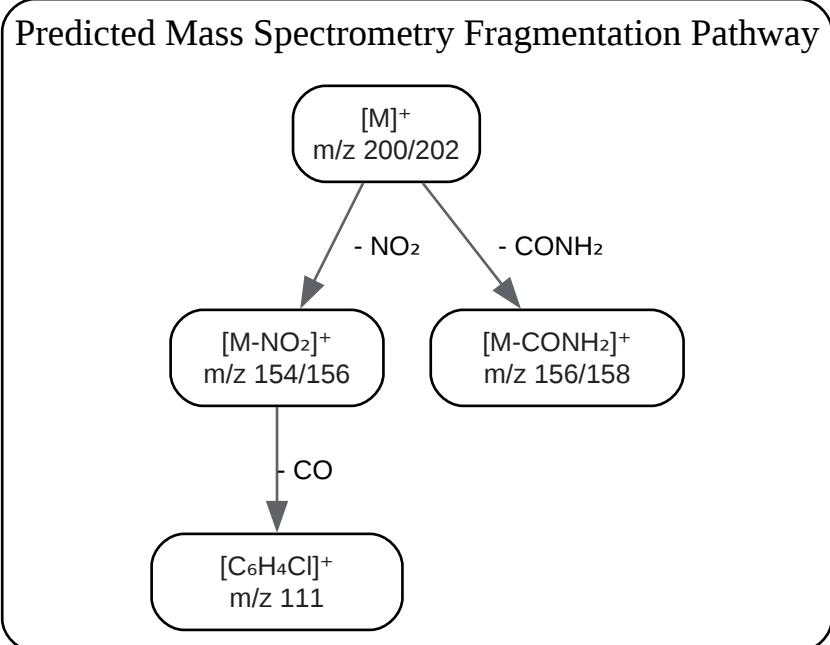
- The two distinct bands in the N-H stretching region are characteristic of a primary amide.[\[5\]](#)
- The strong absorption for the amide C=O stretch (Amide I band) is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the aromatic ring.
- The N-H bend (Amide II band) is also a characteristic feature of amides.

- The two strong absorptions for the nitro group (asymmetric and symmetric stretches) are definitive for this functional group.[6]
- The presence of aromatic C=C stretching bands confirms the benzene ring.
- The C-Cl stretching vibration will appear in the fingerprint region and provides evidence for the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Proposed Experimental Protocol: MS


The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

Predicted Mass Spectrum Data

m/z	Predicted Identity	Notes
200/202	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
184/186	$[M-O]^+$	Loss of an oxygen atom from the nitro group.
183/185	$[M-OH]^+$	Loss of a hydroxyl radical, likely from a rearranged molecular ion.
154/156	$[M-NO_2]^+$	Loss of the nitro group.
140/142	$[M-CONH_2]^+$	Loss of the amide group.
111	$[C_6H_4Cl]^+$	Chlorophenyl cation.

Expert Interpretation:

- The molecular ion peak at m/z 200 and 202 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. The nominal molecular weight of **2-Chloro-3-nitrobenzamide** is approximately 200.58 g/mol .^[7]
- Aromatic compounds often show a stable molecular ion.^[8]
- Fragmentation is expected to occur via the loss of the substituents. The loss of the nitro group (a loss of 46 Da) to give a fragment at m/z 154/156 is a common pathway for nitroaromatic compounds.
- The loss of the amide group as a radical (a loss of 44 Da) to give a fragment at m/z 156/158, or the loss of the carbamoyl radical (a loss of 43 Da) to give m/z 157/159 are also plausible fragmentation pathways for benzamides.^[8]
- Further fragmentation of the resulting chlorobenzoyl cation or chlorophenyl cation would lead to the smaller fragments observed in the spectrum.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for **2-Chloro-3-nitrobenzamide**.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and reliable framework for the structural confirmation of **2-Chloro-3-nitrobenzamide**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a benchmark for their own experimental findings, ensuring the accurate identification and quality control of this important chemical intermediate. The convergence of these spectroscopic techniques offers a self-validating system for the unambiguous characterization of **2-Chloro-3-nitrobenzamide**.

References

- Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. *Sabinet African Journals*.
- PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. *Acta Crystallographica Section E: Crystallographic Communications*, 77(Pt 2), 163–169.
- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
- Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. *IUCrData*, 6(2), x210034.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- SpectraBase. (n.d.). ¹H NMR of 2-chloro-N-[3-(4-{3-[(2-chloro-5-nitrobenzoyl)amino]propyl}-1-piperazinyl)propyl]-5-nitrobenzamide.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Eckhardt, A.-K. G., Richter, A., Imming, P., & Seidel, R. W. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis. *Acta Crystallographica Section E: Crystallographic Communications*, 76(Pt 5), 764–769.
- Diedrich, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides.
- precisionFDA. (n.d.). 2-CHLORO-3-NITROBENZOIC ACID.
- SIELC Technologies. (2018, May 16). N-(2-Chloro-3-pyridyl)-o-nitrobenzamide.
- PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
- MDPI. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.
- ResearchGate. (n.d.). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II).
- ACS Publications. (n.d.). Organic Letters Ahead of Print.
- Chegg. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM - 3551 cm 3435 cm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.co.za [journals.co.za]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]
- 5. chegg.com [chegg.com]
- 6. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176619#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com